4-[3-(1-Piperidinyl)propyl]piperidine
Description
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(3-piperidin-4-ylpropyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-2-10-15(11-3-1)12-4-5-13-6-8-14-9-7-13/h13-14H,1-12H2 |
InChI Key |
KMFDUBLMWFXIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Activity
Key Compounds:
- 3a : Nitro- and fluoro-substituted phenyl carboxamide derivative of 4-[3-(1-piperidinyl)propyl]piperidine.
- 3h : Analog lacking nitro/fluoro substituents.
Structural Insight : Electron-withdrawing groups (e.g., nitro, fluoro) on the aryl ring enhance binding to cellular targets, likely through improved electron density and hydrophobic interactions .
Cardiovascular Activity
Key Compounds:
- Compound 63: 4-[Bis(3,4-difluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine.
- Compound 93: 4-[Bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine.
| Compound | Substituents | Blood Pressure Reduction (SHR Model) |
|---|---|---|
| 63 | 3,4-Difluorophenyl, 4-Cl phenoxy | 35% at 30 mg/kg |
| 93 | 4-Fluorophenyl, 4-Cl phenoxy | 17% at 10 mg/kg |
Mechanistic Note: The difluorophenyl group in 63 enhances calcium channel blockade, while 93’s single fluorine improves bioavailability at lower doses .
Neurological Targets
Histamine H₃ Receptor (H₃R) Antagonists
SAR Insight : Bulky aromatic groups (e.g., triazole) and halogen substitutions (Cl, F) optimize H₃R binding and pharmacokinetics .
Sigma Receptor Ligands
- (+)-SKF-10,047 : Benzomorphan sigma ligand.
- DTG: Non-benzomorphan sigma ligand.
| Compound | ACh Increase (Frontal Cortex) | Mechanism |
|---|---|---|
| (+)-SKF-10,047 | 180% at 10 mg/kg | NMDA-independent; haloperidol-sensitive |
| DTG | 120% at 10 mg/kg | Similar pathway but lower potency |
Key Difference : Benzomorphans like (+)-SKF-10,047 show higher efficacy, likely due to stereoselective receptor interactions .
Ion Channel Modulators
Key Compounds:
- UK-78,282 : 4-(Diphenylmethoxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine.
- CP-190,325 : 4-(Benzylmethoxymethyl) analog of UK-78,282.
| Compound | Target | Activity (Kv1.3 Block) |
|---|---|---|
| UK-78,282 | Kv1.3 Potassium Channel | IC₅₀ = 12 nM |
| CP-190,325 | Kv1.3 Potassium Channel | IC₅₀ = 45 nM |
Structural Effect : Diphenylmethoxy in UK-78,282 provides better channel blockade than benzylmethoxy in CP-190,325 .
Preparation Methods
Nucleophilic Displacement with Haloalkanes
A foundational method for synthesizing 4-[3-(1-piperidinyl)propyl]piperidine involves the alkylation of 4-piperidinyl precursors with halogenated propane derivatives. In a protocol adapted from piritramide synthesis, 4-(1-piperidinyl)piperidine reacts with 1-bromo-3-chloropropane in N,N-dimethylformamide (DMF) at 110–120°C for 24 hours. This two-step process initially forms a quaternary ammonium intermediate, which undergoes dehydrohalogenation upon addition of potassium carbonate. The reaction achieves an 84% yield when conducted under nitrogen atmosphere, with DMF’s high polarity facilitating nucleophilic attack at the piperidine nitrogen.
Critical to this method is the stoichiometric ratio of reactants. A 1.1:1 molar ratio of haloalkane to piperidine derivative minimizes dimerization by-products, as excess alkylating agent promotes over-alkylation. Post-reaction purification involves extracting the product into chloroform, followed by washing with dilute hydrochloric acid to remove unreacted starting materials. Crystallization from n-butyl acetate yields the target compound with >98% purity, as confirmed by HPLC.
Phase-Transfer Catalysis in Biphasic Systems
To enhance reaction efficiency, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) are employed in biphasic water-toluene systems. This approach reduces reaction time to 8–12 hours by accelerating the interfacial transfer of the deprotonated piperidine species into the organic phase. At 80°C, the alkylation of 4-piperidinone with 3-chloropropylpiperidine proceeds with 78% conversion, though yields drop to 65% due to hydrolysis side reactions.
Reductive Amination Routes
Ketone Intermediate Formation
Reductive amination offers a convergent pathway by condensing 4-piperidone with 3-(1-piperidinyl)propan-1-amine. In a patented procedure, the ketone and amine are combined in ethanol with molecular sieves to absorb water, shifting the equilibrium toward imine formation. After 6 hours at 60°C, sodium cyanoborohydride is introduced to reduce the imine intermediate. This method yields 72% of the target compound, though it requires rigorous exclusion of oxygen to prevent borane degradation.
Catalytic Hydrogenation Optimizations
Superior yields (89%) are achieved using catalytic hydrogenation with platinum oxide (PtO₂) in methanol at 50 psi H₂. The reaction completes within 4 hours, with the catalyst filtered through celite to prevent over-reduction. A critical innovation involves pretreating the catalyst with acetic acid, which passivates surface oxides and enhances activity.
Industrial-Scale Purification Techniques
Salt Formation and Recrystallization
Isolating this compound from complex reaction mixtures is optimized via salt formation. Treating the crude product with methanesulfonic acid in water precipitates the mesylate salt, which is recrystallized from hot ethanol. Liberating the free base with sodium hydroxide and extracting into dichloromethane achieves 99.5% purity, as validated by NMR and mass spectrometry.
Chromatographic Purification Limitations
While silica gel chromatography using ethyl acetate/methanol (9:1) resolves residual amines, this method is economically prohibitive for bulk production. Pilot-scale trials indicate a 15% loss of product during column loading, making crystallization the preferred industrial method.
Solvent and Temperature Effects on Reaction Kinetics
Aliphatic Alcohols vs. Aprotic Solvents
Comparative studies in 1-butanol and DMF reveal stark differences in reaction rates. At 120°C, 1-butanol facilitates 85% conversion in 18 hours, whereas DMF requires 24 hours for comparable yields. The higher dielectric constant of DMF (ε = 36.7) stabilizes transition states but also promotes side reactions, evidenced by a 5% increase in by-products.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[3-(1-piperidinyl)propyl]piperidine and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized using alkylation or acylation reactions with appropriate precursors. In one protocol, intermediates like 1-benzoylpiperidine derivatives are prepared by reacting piperidine with benzoyl chlorides under reflux in chloroform/methanol (CHCl₃/MeOH) . Purification via column chromatography or recrystallization (e.g., from ethanol) is critical to isolate high-purity products . Reaction yields (50–57%) can vary with solvent choice and substituent reactivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze chemical shifts (e.g., ¹H and ¹³C NMR) to confirm substituent positions and backbone structure .
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns against calculated molecular weights .
- HPLC : Assess purity (>98%) via retention times and peak area integration .
- Elemental Analysis : Compare calculated vs. observed C, H, and N percentages to confirm stoichiometry .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, as piperidine derivatives may cause respiratory irritation .
- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention . Store compounds in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing piperidine derivatives under varying conditions?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., CHCl₃/MeOH) enhance nucleophilicity in alkylation reactions .
- Catalyst Screening : Test bases like NaOH or K₂CO₃ to improve coupling efficiency .
- Temperature Control : Reactions at 60–80°C often balance kinetics and side-product formation .
- Scale-Up Considerations : Monitor exothermic reactions to avoid decomposition; use dropwise addition for sensitive reagents .
Q. How should discrepancies in spectral data (e.g., NMR, MS) be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare MS data with theoretical isotopic patterns .
- Elemental Analysis : Resolve ambiguities in molecular formulas by matching observed C/H/N ratios (±0.4%) to calculated values .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra for complex conformers .
Q. What methodologies are employed to evaluate the biological activity of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., Kv1.3 potassium channel blockade via patch-clamp electrophysiology) .
- In Vivo Models : Test antiallergy activity using IgE-mediated passive foot anaphylaxis (PFA) assays in rodents .
- Dose-Response Studies : Compare IC₅₀ values against reference compounds (e.g., terfenadine) to assess potency .
- Metabolic Stability : Use liver microsome assays to evaluate pharmacokinetic profiles and metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
